7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane
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Overview
Description
7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a morpholine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring This can be achieved through a cyclization reaction involving a suitable precursor The morpholine ring is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The thiazepane and morpholine rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(morpholino)methanone
- (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(morpholino)methanone
- (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(morpholino)methanone
Uniqueness
7-(2-chlorophenyl)-4-(morpholine-4-carbonyl)-1,4-thiazepane is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c17-14-4-2-1-3-13(14)15-5-6-18(9-12-22-15)16(20)19-7-10-21-11-8-19/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSCDPDVCZPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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